2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]propanamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which have been shown to have anti-inflammatory and immunomodulatory effects.
Scientific Research Applications
Synthesis of New Heterocyclic Derivatives for Alzheimer's Treatment
A series of new N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was synthesized as potential drug candidates for Alzheimer’s disease treatment. The compounds showed enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer's disease, and were evaluated for hemolytic activity to assess their safety profile (Rehman et al., 2018).
Cancer Research
Synthesis and Evaluation of Anticancer Agents
Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated for their anticancer potential. The compounds exhibited promising anticancer activity, with some showing strong anticancer effects relative to the reference drug doxorubicin. Further in vivo studies are suggested to confirm their therapeutic usefulness (Rehman et al., 2018).
Microbial and Pathogen Research
Antimicrobial Activity of Piperidine Derivatives
A series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized and evaluated for their antimicrobial properties against bacterial and fungal pathogens of tomato plants. The nature of substitutions on the benzhydryl ring and sulfonamide ring influenced the antibacterial activity, with some compounds showing significant antimicrobial activities compared to standard drugs (Vinaya et al., 2009).
Enzyme Inhibition for Therapeutic Applications
Enzyme Inhibition by O-substituted Derivatives
A series of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were synthesized and evaluated for their enzyme inhibition activity against lipoxygenase, acetylcholinesterase, and butyrylcholinesterase. The compounds showed significant activity against butyrylcholinesterase, indicating potential therapeutic applications (Khalid et al., 2013).
Dermatological Applications
Tyrosinase and Melanin Inhibitors for Depigmentation Drugs
N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides were synthesized and evaluated for their inhibitory potential against mushroom tyrosinase and melanin. The compounds showed biologically active properties, with some exhibiting significant inhibitory potential. The findings suggest potential for these compounds in the formulation and development of depigmentation drugs with minimal side effects (Raza et al., 2019).
properties
IUPAC Name |
2-chloro-N-(2-chloro-5-piperidin-1-ylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3S/c1-10(15)14(19)17-13-9-11(5-6-12(13)16)22(20,21)18-7-3-2-4-8-18/h5-6,9-10H,2-4,7-8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICNTNAKLWEGRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.